molecular formula C27H30N2OS B2689186 N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide CAS No. 850916-59-5

N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide

Cat. No.: B2689186
CAS No.: 850916-59-5
M. Wt: 430.61
InChI Key: HCAMQWVYAQYVKQ-UHFFFAOYSA-N
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Description

N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide is a complex organic compound that features an indole moiety, a sulfanyl group, and an adamantane structure. The indole moiety is a significant heterocyclic system found in many natural products and drugs, known for its biological activity . The adamantane structure is a diamondoid, which imparts unique physical and chemical properties to the compound.

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential biological activity. This could involve the development of new synthetic routes, detailed structural analysis, and extensive in vitro and in vivo testing .

Mechanism of Action

    Target of Action

    Compounds containing the indole nucleus, such as “N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide”, have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure of the compound and its functional groups.

    Mode of Action

    The interaction of “this compound” with its targets would likely involve the formation of non-covalent interactions such as hydrogen bonding, pi stacking, and van der Waals forces. The specific changes resulting from this interaction would depend on the nature of the target and the binding site .

    Biochemical Pathways

    Indole derivatives have been found to affect a variety of biochemical pathways, exhibiting activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase . The specific pathways affected by “this compound” would depend on its specific targets.

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would be influenced by factors such as its size, polarity, and the presence of functional groups that can undergo metabolic transformations. These properties would in turn affect the compound’s bioavailability .

    Result of Action

    The molecular and cellular effects of “this compound” would be a consequence of its interaction with its targets and the resulting changes in biochemical pathways .

    Action Environment

    Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “this compound”. For example, the compound’s activity could be affected by the pH of its environment, as this could influence the protonation state of the compound and its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Properties

IUPAC Name

N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2OS/c30-26(27-15-18-12-19(16-27)14-20(13-18)17-27)28-10-11-31-25-22-8-4-5-9-23(22)29-24(25)21-6-2-1-3-7-21/h1-9,18-20,29H,10-17H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAMQWVYAQYVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCSC4=C(NC5=CC=CC=C54)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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